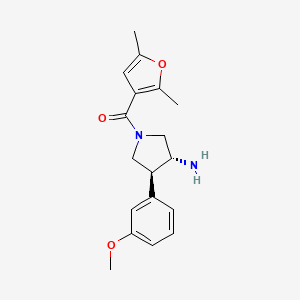

![molecular formula C22H15N3O5 B5570554 3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)

3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like benzohydrazides and their derivatives have been extensively studied for their diverse biological activities and chemical properties. These compounds often serve as precursors in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

Benzohydrazides and related compounds can be synthesized through the reaction of appropriate carboxylic acid derivatives with hydrazides. For example, Asegbeloyin et al. (2014) discuss the synthesis of benzohydrazide derivatives through the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide in refluxing ethanol, characterized by NMR spectroscopy and X-ray structure study (Asegbeloyin et al., 2014).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often analyzed using single-crystal X-ray diffraction, revealing details about their geometry, hydrogen bonding, and molecular conformations. For instance, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined by X-ray crystallography, illustrating the importance of molecular geometry in understanding the properties of such compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzohydrazide derivatives participate in various chemical reactions, forming complexes with metal ions, exhibiting potential as ligands in coordination chemistry. For example, the reaction of a benzohydrazide derivative with Co(II), Ni(II), and Cu(II) halides resulted in corresponding complexes, characterized by elemental analysis and spectral studies (Asegbeloyin et al., 2014).

Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Asegbeloyin et al. (2014) focused on the synthesis, characterization, and biological activity of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes. These compounds were analyzed using NMR spectroscopy and single-crystal X-ray structure study, revealing a nonplanar molecule with significant intermolecular hydrogen bonding. This research highlights the importance of structural analysis in understanding the properties and potential applications of such compounds (Asegbeloyin et al., 2014).

Potential Applications

Antimicrobial and Anticancer Activity

- The aforementioned study by Asegbeloyin et al. also investigated the in vitro cytotoxic activity against human promyelocytic leukemia cells and antimicrobial activity against certain bacteria and yeasts. Their findings suggest that these compounds, by extension potentially including 3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide, could have applications in developing treatments for cancer and bacterial infections (Asegbeloyin et al., 2014).

Molecular Docking and Prostate Cancer Inhibitors

- Research by Arjun et al. (2020) on benzohydrazide derivatives as potential inhibitors of prostate cancer involved crystal structure analysis, Hirshfeld surface analysis, DFT, and molecular docking studies. These methodologies are critical for designing and evaluating new compounds for their efficacy as cancer inhibitors, suggesting a pathway through which 3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide could be studied for similar applications (Arjun et al., 2020).

Anion Transport

- Modification of compounds related to 1,3-bis(benzimidazol-2-yl)benzene, which could be structurally analogous to the target compound, with electron-withdrawing groups has been shown to significantly increase anionophoric activity. This suggests potential applications in designing efficient anion transport systems, which are crucial in various biological and industrial processes (Peng et al., 2016).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive, it could be hazardous to handle. Additionally, if the compound is intended for use as a drug, there could be potential side effects or toxicity issues to consider .

Orientations Futures

The future directions for research on this compound would depend on its intended use and the results of initial studies. If the compound shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .

Propriétés

IUPAC Name |

3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O5/c26-22(16-9-6-10-17(13-16)25(27)28)24-23-14-20-21(15-7-2-1-3-8-15)30-19-12-5-4-11-18(19)29-20/h1-14H,(H,24,26)/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEQCSUHMAAOLB-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)/C=N/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)

![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)

![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)

![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)

![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)

![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)